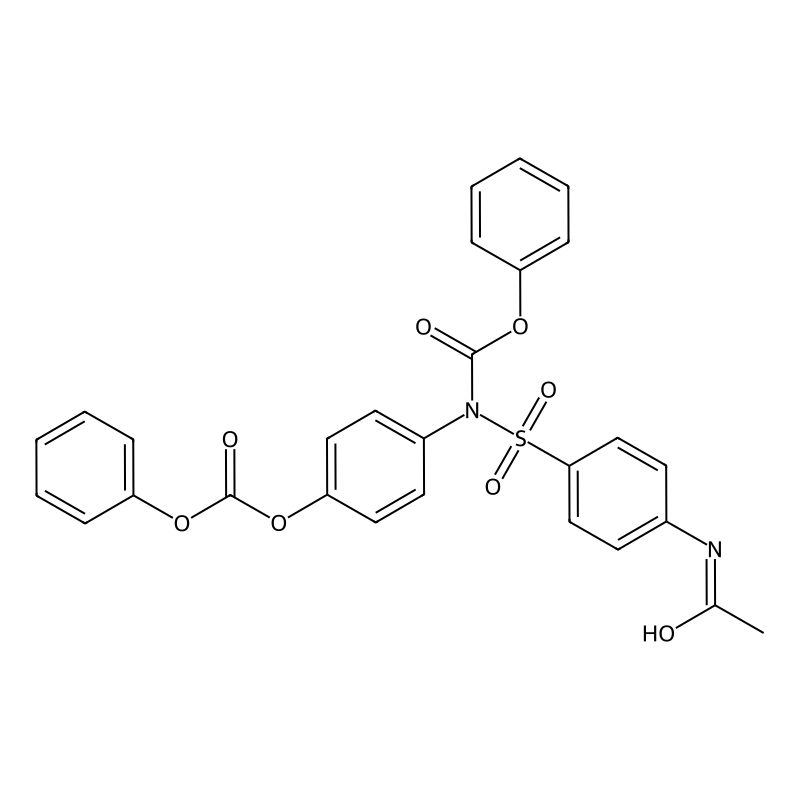Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Application in Organic Solar Cells
Specific Scientific Field: Materials Science and Engineering
Summary of the Application: This compound is used in the synthesis of donor-acceptor (D-A) conjugated polymers, which are applied in the fabrication of organic solar cells based on bulk-heterojunction (BHJ) structures .
Methods of Application: The D-A conjugated polymers are synthesized via direct (hetero)arylation polymerization using Pd (OAc) 2 and PCy 3 ·HBF 4 as a catalyst system . The obtained polymers are then characterized via various methods such as 1H NMR, GPC, FTIR, DSC, XRD, PL and UV-Vis .
Results or Outcomes: It suggests that these polymers could be effectively used in the fabrication of organic solar cells .
Application in Drug Design
Specific Scientific Field: Pharmaceutical Sciences
Summary of the Application: Indole and its derivatives, which are similar to the compound , are crucial in medicinal chemistry . They exhibit a variety of pharmacological actions and have been long employed as an active ingredient in drug design and production .
Methods of Application: The synthesis of indole-sulfonamide derivatives involves various techniques . These compounds undergo substitution, primarily at the C-3 position .
Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate is a complex organic compound characterized by its unique molecular structure and functional groups. The compound has the molecular formula and a molecular weight of approximately 398.46 g/mol. Its structure includes a phenyl group, an acetamido group, a sulfonyl moiety, and a carbamate functional group, which contribute to its chemical reactivity and biological activity.
The chemical reactivity of Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate can be analyzed through various types of reactions:
- Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
- Hydrolysis: The carbamate moiety may undergo hydrolysis in the presence of water or aqueous bases, resulting in the formation of corresponding amines and acids.
- Acetylation: The acetamido group can be further modified through acetylation reactions, enhancing its solubility and biological activity.
These reactions are crucial for modifying the compound to enhance its properties or to create derivatives with specific functionalities.
Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate exhibits significant biological activities. Its structural components suggest potential applications in medicinal chemistry, particularly as:
- Antimicrobial Agents: The sulfonamide moiety is known for its antibacterial properties.
- Anti-inflammatory Agents: The compound may inhibit inflammatory pathways due to its structural similarity to known anti-inflammatory drugs.
- Enzyme Inhibitors: It may act as a competitive inhibitor for certain enzymes, particularly those involved in metabolic pathways.
The biological activity is largely attributed to the interactions between its functional groups and biological targets.
Synthesis of Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate can be achieved through several methods:
- Multi-step Synthesis:
- Starting from commercially available phenolic compounds, the synthesis involves several steps including sulfonation, acetamidation, and carbamate formation.
- Each step requires specific reagents and conditions (e.g., temperature control, pH adjustments).
- One-pot Reactions:
- Recent advancements allow for one-pot synthesis where multiple reactants are combined under optimized conditions to yield the final product with minimal purification steps.
- Use of Catalysts:
- Catalysts such as palladium or nickel can facilitate certain reactions, improving yield and reducing reaction times.
The compound has potential applications across various fields:
- Pharmaceutical Industry: As a lead compound for developing new drugs targeting bacterial infections or inflammatory diseases.
- Agricultural Chemicals: Potential use as an agrochemical due to its antimicrobial properties.
- Research Reagent: Useful in biochemical research for studying enzyme interactions and metabolic pathways.
Interaction studies are essential to understand how Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate interacts with biological systems:
- Protein Binding Studies: Investigating how the compound binds to proteins can reveal insights into its mechanism of action.
- Enzyme Kinetics: Assessing the effect of the compound on enzyme activity helps elucidate its potential therapeutic effects.
- Cell Line Studies: Evaluating cytotoxicity and efficacy in various cell lines provides data on its biological relevance.
Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate shares similarities with several other compounds, which can be compared based on their structures and functions:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-Aminophenyl)sulfonamide | Antibacterial properties | |
| Acetanilide | Analgesic and antipyretic | |
| Sulfanilamide | Antimicrobial agent |
Uniqueness
Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate is unique due to its multi-functional nature that combines sulfonamide properties with carbamate reactivity, potentially offering enhanced biological activity compared to simpler analogs.
This detailed overview highlights the significance of Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate in both chemical synthesis and biological applications, paving the way for future research and development in medicinal chemistry.








